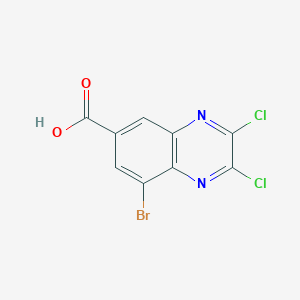
8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of bromine, chlorine, and carboxylic acid functional groups attached to a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid typically involves the bromination and chlorination of quinoxaline derivatives. One common method involves the reaction of 2,3-dichloroquinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are carried out in controlled environments to ensure safety and efficiency. The use of advanced equipment and technology helps in achieving consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the carboxylic acid group, play a crucial role in its reactivity and biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline-6-carboxylic acid: Similar structure but lacks the bromine atom.
6-Bromo-2,3-dichloroquinoxaline: Similar structure but lacks the carboxylic acid group.
8-Bromo-6-methylquinoline-3-carboxylic acid: Similar structure but with a methyl group instead of chlorine atoms
Uniqueness
8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H3BrCl2N2O2 |
|---|---|
Molecular Weight |
321.94 g/mol |
IUPAC Name |
8-bromo-2,3-dichloroquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H3BrCl2N2O2/c10-4-1-3(9(15)16)2-5-6(4)14-8(12)7(11)13-5/h1-2H,(H,15,16) |
InChI Key |
DHLFAPJPWWCOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















